7-Chloro-1-(2-fluorophenyl)-1-oxoheptane
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Overview
Description
7-Chloro-1-(2-fluorophenyl)-1-oxoheptane is a useful research compound. Its molecular formula is C13H16ClFO and its molecular weight is 242.71 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- The compound 7-Chloro-1-(2-fluorophenyl)-1-oxoheptane has been synthesized and analyzed for its molecular geometry and chemical reactivity. Studies include spectral analysis and quantum chemical studies, focusing on molecular electrostatic potential and HOMO - LUMO frontier orbitals, indicating its potential for diverse chemical reactions (Satheeshkumar et al., 2017).
Catalytic Applications
- Research on similar compounds, such as 7-fluoro-1-phenylbicyclo[4.1.0]heptane, reveals insights into their reactivity under catalytic conditions. These studies are essential for understanding the chemical behavior of this compound in various catalytic processes (Isogai et al., 1986).
Intermediate in Anticancer Drug Synthesis
- As an important intermediate, this compound is utilized in synthesizing biologically active anticancer drugs. Its efficiency in synthesis and structural confirmation via NMR and MS spectrum highlights its significance in pharmaceutical research (Zhang et al., 2019).
Electrooptical and Photophysical Properties
- The compound's derivatives demonstrate significant electrooptical properties and low melting esters with large nematic ranges, making them valuable in material science, particularly in the development of liquid crystals (Gray & Kelly, 1981).
Spectroelectrochemistry in Metallophthalocyanines
- Studies on the compound's derivatives, particularly in the context of metallophthalocyanines, show promising applications in spectroelectrochemistry. This research contributes to developing novel materials with potential uses in sensors and electronics (Alemdar et al., 2009).
Mechanism of Action
Target of Action
The compound “7-Chloro-1-(2-fluorophenyl)-1-oxoheptane” is a derivative of the benzodiazepine class of drugs . The primary targets of benzodiazepines are the gamma-aminobutyric acid (GABA) receptors in the central nervous system . These receptors play a crucial role in inhibitory neurotransmission, helping to reduce neuronal excitability and induce sedation, muscle relaxation, and anxiolytic effects .
Mode of Action
Benzodiazepines, including this compound, enhance the effect of the neurotransmitter GABA at the GABA_A receptor . They bind to a specific site on the GABA_A receptor, distinct from the GABA binding site, and potentiate the effects of GABA by increasing the frequency of chloride channel opening . This leads to an influx of chloride ions, causing hyperpolarization of the neuron and resulting in an inhibitory effect on neurotransmission .
Biochemical Pathways
The action of this compound primarily affects the GABAergic neurotransmission pathway . By enhancing the inhibitory effects of GABA, it can influence various downstream effects such as reducing anxiety, inducing sleep, relaxing muscles, and even having anticonvulsant effects .
Pharmacokinetics
The pharmacokinetic properties of benzodiazepines vary, but they generally have good oral bioavailability . They are metabolized in the liver and excreted via the kidneys
Result of Action
The molecular and cellular effects of the compound’s action include enhanced GABAergic neurotransmission, leading to increased inhibitory effects in the central nervous system . This can result in observable effects such as sedation, muscle relaxation, reduced anxiety, and potentially anticonvulsant effects .
Action Environment
Environmental factors such as the individual’s physiological state, presence of other drugs, and genetic factors can influence the action, efficacy, and stability of the compound. For instance, liver or kidney disease could affect the metabolism and excretion of the drug, altering its efficacy and potential for side effects . Concurrent use of other CNS depressants could also potentiate the effects of this compound .
Properties
IUPAC Name |
7-chloro-1-(2-fluorophenyl)heptan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClFO/c14-10-6-2-1-3-9-13(16)11-7-4-5-8-12(11)15/h4-5,7-8H,1-3,6,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STDAFICBFBJKTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCCCCCCl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30621984 |
Source
|
Record name | 7-Chloro-1-(2-fluorophenyl)heptan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30621984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
487058-11-7 |
Source
|
Record name | 7-Chloro-1-(2-fluorophenyl)heptan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30621984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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